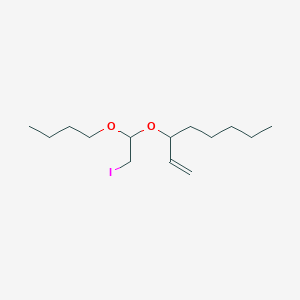![molecular formula C20H16Br2N4 B12560383 1,1'-[1,3-Phenylenebis(methylene)]bis(4-cyanopyridin-1-ium) dibromide CAS No. 142226-83-3](/img/structure/B12560383.png)
1,1'-[1,3-Phenylenebis(methylene)]bis(4-cyanopyridin-1-ium) dibromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-[1,3-Phenylenebis(methylene)]bis(4-cyanopyridin-1-ium) dibromide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phenylenebis(methylene) core linked to two cyanopyridin-1-ium groups, with bromide ions serving as counterions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[1,3-Phenylenebis(methylene)]bis(4-cyanopyridin-1-ium) dibromide typically involves the reaction of 1,3-bis(methylpyridinium benzene) bromide with disodium maleonitriledithiolate and a metal chloride such as K2PdCl4. The reaction is carried out in an aqueous solution at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, concentration, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,1’-[1,3-Phenylenebis(methylene)]bis(4-cyanopyridin-1-ium) dibromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using suitable reducing agents.
Substitution: The cyanopyridin-1-ium groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted pyridinium compounds.
Scientific Research Applications
1,1’-[1,3-Phenylenebis(methylene)]bis(4-cyanopyridin-1-ium) dibromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Mechanism of Action
The mechanism of action of 1,1’-[1,3-Phenylenebis(methylene)]bis(4-cyanopyridin-1-ium) dibromide involves its interaction with molecular targets through its cyanopyridin-1-ium groups. These interactions can affect various molecular pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,1’-[1,4-Phenylenebis(methylene)]bis(4-cyanopyridin-1-ium) dibromide: Similar structure but with a different phenylenebis(methylene) linkage.
1,1’-[1,4-Phenylenebis(methylene)]bis(pyridin-1-ium) dibromide: Lacks the cyanopyridin-1-ium groups, resulting in different chemical properties.
Uniqueness
1,1’-[1,3-Phenylenebis(methylene)]bis(4-cyanopyridin-1-ium) dibromide is unique due to its specific phenylenebis(methylene) linkage and the presence of cyanopyridin-1-ium groups
Properties
CAS No. |
142226-83-3 |
|---|---|
Molecular Formula |
C20H16Br2N4 |
Molecular Weight |
472.2 g/mol |
IUPAC Name |
1-[[3-[(4-cyanopyridin-1-ium-1-yl)methyl]phenyl]methyl]pyridin-1-ium-4-carbonitrile;dibromide |
InChI |
InChI=1S/C20H16N4.2BrH/c21-13-17-4-8-23(9-5-17)15-19-2-1-3-20(12-19)16-24-10-6-18(14-22)7-11-24;;/h1-12H,15-16H2;2*1H/q+2;;/p-2 |
InChI Key |
VWIIBCPYNXFXRW-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=CC(=C1)C[N+]2=CC=C(C=C2)C#N)C[N+]3=CC=C(C=C3)C#N.[Br-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




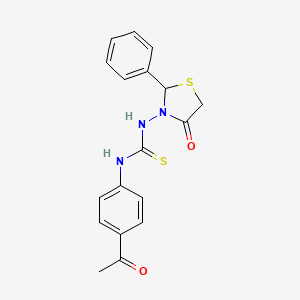
![10-Undecenamide, N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-](/img/structure/B12560326.png)
![4-[Imino(phenyl)methyl]morpholin-4-ium fluoride](/img/structure/B12560335.png)
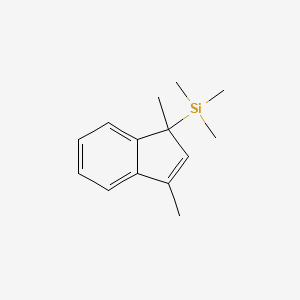
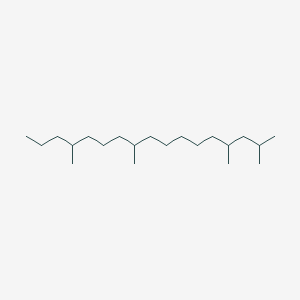
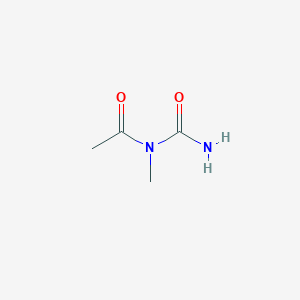
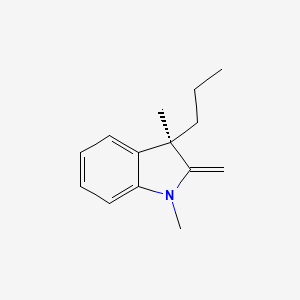
![3,4-Bis(dimethylamino)-6-[2-(5-methoxypyridin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12560361.png)

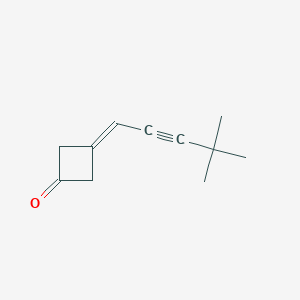
![2-(6-Nitro-2-phenyl-imidazo[1,2-a]pyridin-3-yl)-N,N-dipropyl-acetamide](/img/structure/B12560393.png)
